2-(3-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide
Overview
Description
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical And Chemical Properties Analysis
Piperidine is a colorless liquid with an odor described as objectionable, typical of amines .
Scientific Research Applications
Pharmacological Synthesis
Piperidine derivatives, including compounds like 2-(3-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide, are crucial in the synthesis of pharmaceuticals. They are present in more than twenty classes of drugs, playing a significant role in the development of new medicinal therapies . The compound’s structure allows for the creation of diverse pharmacologically active molecules, potentially leading to the development of novel treatments for various diseases.
Drug Discovery
In drug discovery, this compound can be used as a building block for the synthesis of small molecule libraries. These libraries are essential for high-throughput screening, which is a pivotal step in identifying new drug candidates . The aminopiperidine moiety is particularly valuable due to its prevalence in biologically active compounds.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique structure enables the construction of complex molecules through reactions such as cyclization, amination, and annulation. This makes it an invaluable tool for chemists developing new synthetic methodologies .
Material Science
In material science, piperidine derivatives can be used to modify the properties of materials at a molecular level. This compound could be involved in the synthesis of novel polymers or coatings with unique characteristics, such as enhanced durability or specific interaction with other substances.
Biological Studies
This compound may be used in biological studies to probe the function of proteins or enzymes. By attaching it to biomolecules or using it as a mimic of natural substrates, researchers can study the biological pathways and interactions within cells .
Chemical Biology
In chemical biology, this compound can be utilized to create probes or modulators of biological processes. It can help in understanding the underlying mechanisms of diseases and aid in the design of targeted therapies .
Neuroscience Research
Given the importance of piperidine structures in neuroactive drugs, this compound could be used in the synthesis of new molecules that target neurological pathways. It could contribute to the treatment of neurodegenerative diseases or psychiatric disorders .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound might be synthesized to serve as novel pesticides or herbicides. Their unique structures could offer new modes of action against pests and weeds, potentially leading to more effective and sustainable agricultural practices .
Mechanism of Action
Target of Action
Similar compounds have been known to target dipeptidyl peptidase 4 (dpp-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which stimulate a decrease in blood glucose levels .
Mode of Action
Compounds that target dpp-4 typically work by inhibiting the enzyme, thereby increasing the levels of incretin hormones in the body . This leads to an increase in insulin production in response to meals and a decrease in the amount of glucose produced by the liver .
Biochemical Pathways
Dpp-4 inhibitors generally affect the incretin system, which includes the hormones glucagon-like peptide-1 (glp-1) and glucose-dependent insulinotropic polypeptide (gip) . These hormones are involved in glucose homeostasis .
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed throughout the body . They are typically metabolized in the liver and excreted in the urine .
Result of Action
Dpp-4 inhibitors generally result in an increase in insulin secretion and a decrease in glucagon secretion . This leads to a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of similar compounds .
Safety and Hazards
Future Directions
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field, and new developments are likely to occur in the future.
properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-3-5-9-16(4-2)13(17)11-15-8-6-7-12(14)10-15/h12H,3-11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHVBPMZYOHCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CN1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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